molecular formula C27H21ClN4 B1353951 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride CAS No. 24387-36-8

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

Cat. No. B1353951
CAS RN: 24387-36-8
M. Wt: 436.9 g/mol
InChI Key: PAKWFHYWNFCRCK-CMBBICFISA-M
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Description

“2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride” is a chemical compound with the molecular formula C27H21ClN4 . It is a solid at 20°C and should be stored away from light .


Molecular Structure Analysis

The molecular weight of “2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride” is 436.9 g/mol . The InChI string representation of its structure is InChI=1S/C27H21N4.ClH/c1-4-10-22 (11-5-1)16-17-23-18-20-26 (21-19-23)31-29-27 (24-12-6-2-7-13-24)28-30 (31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1/b17-16+; .


Physical And Chemical Properties Analysis

“2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride” is a solid at 20°C . It has a molecular weight of 436.9 g/mol . It has a melting point of 219.0 227.0 °C .

Scientific Research Applications

Thermal Behavior and Stability

Tetrazolium salts, including 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride, are explored for their thermal behavior and stability. Research by Gavazov et al. (2009) examined several 2H-tetrazolium salts and their ion-associated complexes (IAC) with the Mo(VI) — 4-nitrocatechol anionic chelate. They discovered that the thermal stability of these complexes depends on specific factors, including molecular mass and the presence of nitrophenyl substituents in the tetrazolium ring, which affect their association constants. This investigation aids in understanding the thermal properties of tetrazolium salts for potential applications in thermal analysis and material science (Gavazov et al., 2009).

Cell Viability and Fluorescence Imaging

Tetrazolium salts, including variants like MTT and CTC, have been widely utilized in cell biology for assessing cell viability and conducting fluorescence imaging. Stockert et al. (2018) reviewed the application of these compounds in viability assays for eukaryotic cells and bacteria. The reduction of tetrazolium salts to formazan by active cellular enzymes enables the quantification of metabolically active cells. This property is crucial for cytotoxicity assays and cell viability studies, highlighting the significant role of tetrazolium salts in biomedical research and diagnostics (Stockert et al., 2018).

Complex Formation and Liquid-Liquid Extraction

The study of complex formation and liquid-liquid extraction involving tetrazolium salts is of interest in analytical chemistry. Gavazov and Toncheva (2009) focused on the ion-pairing between 2,3,5-substituted monotetrazolium cations and anions derived from 4-(2-pyridylazo)resorcinol or 4-(2-thiazolylazo)resorcinol. Their research contributes to the understanding of the spectral characteristics and stability of these ion-pairs, which is essential for the investigation of metal complexes and analytical applications of tetrazolium salts in chemistry (Gavazov & Toncheva, 2009).

Synthesis and Production Challenges

The synthesis of tetrazolium salts, including 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride, poses certain challenges regarding their cost and complexity. Penev and Mequanint (2016) explored various methods for preparing model tetrazolium salts, identifying optimal conditions for their production. This research is crucial for developing efficient and cost-effective synthesis methods for tetrazolium salts, potentially broadening their application in scientific research and industry (Penev & Mequanint, 2016).

Future Directions

Tetrazolium salts, such as “2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride”, are widely used in cell viability assays . As our understanding of cellular metabolism and enzymatic activity continues to grow, these compounds may find new applications in biological research.

properties

IUPAC Name

2,5-diphenyl-3-[4-[(E)-2-phenylethenyl]phenyl]tetrazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1/b17-16+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKWFHYWNFCRCK-CMBBICFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

CAS RN

24387-36-8
Record name NSC90482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90482
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diphenyl-3-(p-styrylphenyl)-2H-tetrazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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